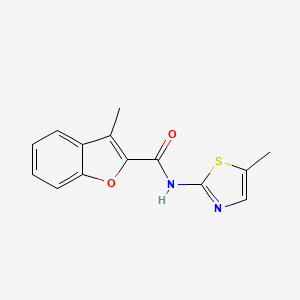
N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide, also known as BPT-H, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the regulation of cell growth and survival. This compound inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant activity, which may be beneficial in the treatment of various diseases related to oxidative stress. This compound has also been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, this compound also has some limitations, such as its poor solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for its use in cancer therapy.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various fields of research, particularly in cancer therapy. Its potent anticancer activity, antioxidant activity, and anti-inflammatory activity make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for its use in other diseases.
合成法
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide involves the condensation of 5-propyl-3-thiophenecarbohydrazide with 2,3-dihydroxy-1,4-benzodioxin-6-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a brown solid with a high purity.
科学的研究の応用
N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-3-13-7-12(9-22-13)16(19)18-17-8-11-4-5-14-15(6-11)21-10-20-14/h4-9H,2-3,10H2,1H3,(H,18,19)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHVRIKPOJOT-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)


![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)


![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)
![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)